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molecular formula C10H12Br2N2O B8584004 5-(3,4-Dibromobutyl)pyridine-2-carboxamide CAS No. 58247-65-7

5-(3,4-Dibromobutyl)pyridine-2-carboxamide

Cat. No. B8584004
M. Wt: 336.02 g/mol
InChI Key: OPUOMNLIYCIBOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03935221

Procedure details

10 g of 5-(3,4-dibromobutyl)picolinic acid was dissolved in 200 ml of ethanol saturated with dry hydrochloride gas and resulting solution was refluxed for six hours. Reaction mixture was evaporated in reduced pressure and resulting pale yellow oil was dissolved in 300 ml of ethanol saturated with dry ammonia gas. The solution was kept to stand at room temperature for three days, and then evaporated in reduced pressure. Resulting solid was crystallized from benzene to give 6.5 g of the pure product as platelets.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][CH:2]([CH2:14][Br:15])[CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11](O)=[O:12])=[N:9][CH:10]=1.[NH3:16]>C(O)C.Cl>[Br:1][CH:2]([CH2:14][Br:15])[CH2:3][CH2:4][C:5]1[CH:6]=[CH:7][C:8]([C:11]([NH2:16])=[O:12])=[N:9][CH:10]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC(CCC=1C=CC(=NC1)C(=O)O)CBr
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulting solution
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for six hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
was evaporated in reduced pressure
CUSTOM
Type
CUSTOM
Details
resulting pale yellow oil
CUSTOM
Type
CUSTOM
Details
evaporated in reduced pressure
CUSTOM
Type
CUSTOM
Details
Resulting solid
CUSTOM
Type
CUSTOM
Details
was crystallized from benzene

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC(CCC=1C=CC(=NC1)C(=O)N)CBr
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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